molecular formula C18H19ClF2N2O B2964736 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride CAS No. 2490426-35-0

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride

Cat. No.: B2964736
CAS No.: 2490426-35-0
M. Wt: 352.81
InChI Key: OHNWLBXQAXQBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes fluorinated aromatic rings and an indene backbone, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the Aminomethyl Intermediate: This step involves the reaction of a fluorinated benzyl halide with an amine to form the aminomethyl intermediate.

    Cyclization to Form the Indene Backbone: The intermediate undergoes cyclization under specific conditions to form the indene structure.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like bromine (Br2) and chlorination reagents like thionyl chloride (SOCl2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(Aminomethyl)phenyl]methyl]acetamide
  • Methyl [4-(aminomethyl)benzyl]carbamate

Uniqueness

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride is unique due to its dual fluorination and indene structure, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the development of specialized applications in various fields.

Properties

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O.ClH/c19-14-4-6-15-12(8-14)3-5-16(15)18(23)22-10-13-2-1-11(9-21)7-17(13)20;/h1-2,4,6-8,16H,3,5,9-10,21H2,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNWLBXQAXQBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NCC3=C(C=C(C=C3)CN)F)C=CC(=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.